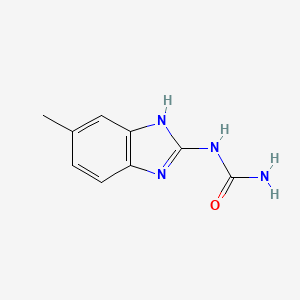
(6-methyl-1H-benzimidazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-methyl-1H-benzimidazol-2-yl)urea is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological properties. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This structural motif is found in various biologically active molecules and has been extensively studied for its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-1H-benzimidazol-2-yl)urea typically involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by the introduction of a urea moiety. Common methods include:
Debus-Radziszewski synthesis: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate.
Oxidative carbonylation: This method uses methanol and carbon monoxide in the presence of a catalyst.
Transesterification: This method involves the reaction of an ester with an alcohol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as oxidative carbonylation and transesterification due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(6-methyl-1H-benzimidazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
(6-methyl-1H-benzimidazol-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Used in the development of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of (6-methyl-1H-benzimidazol-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA grooves and interfere with DNA replication, leading to cytotoxic effects in cancer cells . Additionally, it can inhibit enzymes involved in various biological processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benomyl: A fungicide with a similar benzimidazole structure.
Carbendazim: Another fungicide with a benzimidazole core.
Thiabendazole: An anthelmintic with a benzimidazole structure.
Albendazole: An antiparasitic agent with a benzimidazole core.
Uniqueness
(6-methyl-1H-benzimidazol-2-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position and urea moiety contribute to its unique reactivity and potential therapeutic applications .
Properties
CAS No. |
55864-38-5 |
|---|---|
Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(6-methyl-1H-benzimidazol-2-yl)urea |
InChI |
InChI=1S/C9H10N4O/c1-5-2-3-6-7(4-5)12-9(11-6)13-8(10)14/h2-4H,1H3,(H4,10,11,12,13,14) |
InChI Key |
VCUNITJMTKFRCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-](/img/structure/B14627166.png)
![7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14627171.png)
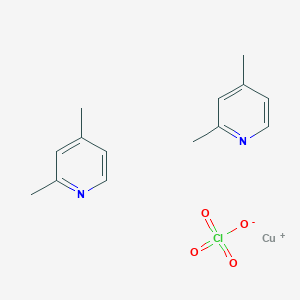
![Benzene, [(1-methyl-1-phenylethyl)seleno]-](/img/structure/B14627193.png)
![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)
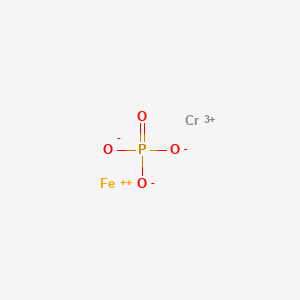
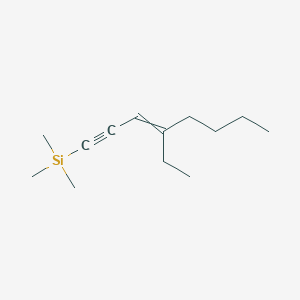
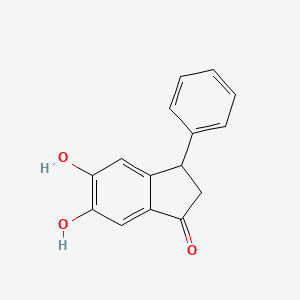
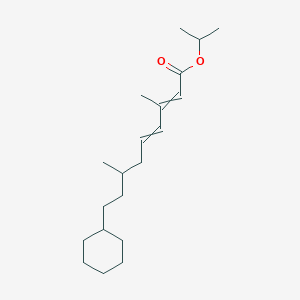
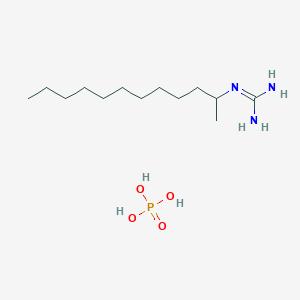
![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)
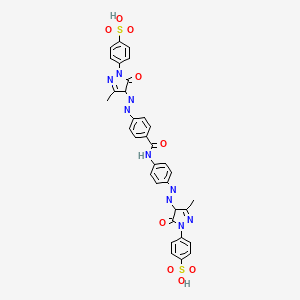

![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)
